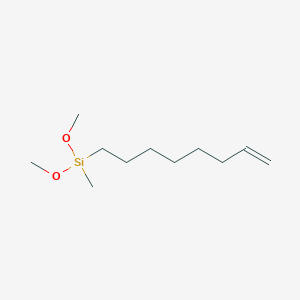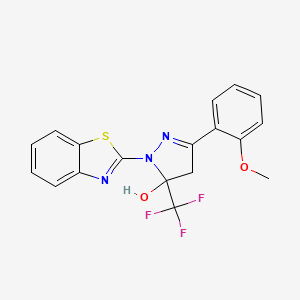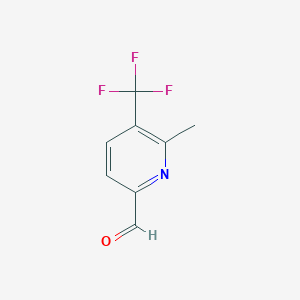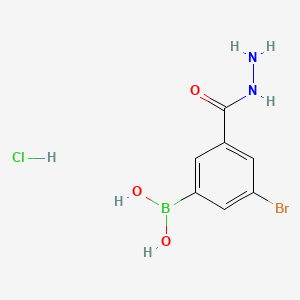
Dimethoxy(methyl)(oct-7-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy(methyl)(oct-7-en-1-yl)silane is an organosilicon compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . It is characterized by the presence of a silicon atom bonded to a methyl group, two methoxy groups, and an oct-7-en-1-yl group. This compound is used in various chemical applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxy(methyl)(oct-7-en-1-yl)silane can be synthesized through the hydrosilylation reaction of oct-7-en-1-ol with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of oct-7-en-1-ol .
Industrial Production Methods
Industrial production of this compound involves similar hydrosilylation processes but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a platinum catalyst is common, and the reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy(methyl)(oct-7-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkoxides like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or alkoxysilanes.
Scientific Research Applications
Dimethoxy(methyl)(oct-7-en-1-yl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethoxy(methyl)(oct-7-en-1-yl)silane involves the reactivity of the silicon atom and its ability to form stable bonds with various functional groups. The compound can undergo hydrosilylation reactions, where the silicon-hydrogen bond adds across carbon-carbon double bonds, leading to the formation of new silicon-carbon bonds. This reactivity is facilitated by the presence of catalysts, such as platinum, which lower the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Methyldimethoxysilane: Similar in structure but lacks the oct-7-en-1-yl group.
Trimethoxy(7-octen-1-yl)silane: Contains three methoxy groups instead of two.
Uniqueness
Dimethoxy(methyl)(oct-7-en-1-yl)silane is unique due to the presence of both methoxy groups and an oct-7-en-1-yl group, which imparts distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C11H24O2Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
dimethoxy-methyl-oct-7-enylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5H,1,6-11H2,2-4H3 |
InChI Key |
QPCREUPSJUTHLC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCCCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499979.png)
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12499986.png)

![7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12500000.png)
![4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12500003.png)
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500005.png)

![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)
![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)
![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)
![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)

